molecular formula H2O B1250082 Water-17O CAS No. 13968-48-4

Water-17O

Cat. No.: B1250082
CAS No.: 13968-48-4
M. Wt: 19.015 g/mol
InChI Key: XLYOFNOQVPJJNP-OUBTZVSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Water-17O can be produced through neutron capture reactions. In nuclear reactors, the neutron flux can convert Oxygen-16 in the cooling water to this compound . This process involves the capture of a neutron by an Oxygen-16 nucleus, resulting in the formation of this compound.

Industrial Production Methods: Industrially, this compound is often produced through cryogenic distillation of liquid air. This method involves cooling air to very low temperatures to separate its components based on their boiling points. This compound can also be enriched using vacuum swing adsorption, which separates gases based on their molecular size and affinity to adsorbent materials .

Chemical Reactions Analysis

Types of Reactions: Water-17O undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are similar to those of other oxygen isotopes.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide, manganese oxide, and various metal oxides . The conditions for these reactions typically involve moderate temperatures and pressures.

Major Products Formed: The major products formed from reactions involving this compound are similar to those of other oxygen isotopes. For example, the reaction of this compound with hydrogen can produce water enriched with this compound, which is useful in NMR studies .

Mechanism of Action

The mechanism by which Water-17O exerts its effects is primarily through its nuclear magnetic properties. The nuclear spin of +5/2 allows this compound to interact with magnetic fields, making it useful in NMR and MRI studies

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Water-17O include other isotopes of oxygen, such as Oxygen-16 and Oxygen-18. These isotopes differ in their nuclear properties and natural abundance .

Uniqueness: This compound is unique among oxygen isotopes due to its nuclear spin of +5/2, which allows it to be used in NMR studies . This property makes this compound particularly valuable in scientific research, as it can provide detailed information about molecular structures and metabolic pathways that other isotopes cannot.

Conclusion

This compound is a valuable isotope with unique nuclear properties that make it useful in a wide range of scientific research applications. Its ability to interact with magnetic fields allows it to be used in NMR and MRI studies, providing detailed information about molecular structures and metabolic pathways. The production and use of this compound continue to advance our understanding of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

oxidane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O/h1H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYOFNOQVPJJNP-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[17OH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930542
Record name (~17~O)Water
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

19.015 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13968-48-4
Record name Oxygen, isotope of mass 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~17~O)Water
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Water-17O
Reactant of Route 2
Water-17O
Reactant of Route 3
Water-17O
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Water-17O
Reactant of Route 5
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Reactant of Route 6
Water-17O

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